molecular formula C18H18N2O4 B5888353 5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B5888353
M. Wt: 326.3 g/mol
InChI Key: VGURKEYFSVXJLH-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings substituted with methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an aromatic aldehyde in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The methoxy groups and the oxadiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the 2-methoxyphenylmethyl group.

    3-(2-methoxyphenyl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group.

    5-phenyl-1,2,4-oxadiazole: Lacks both methoxy groups and the 2-methoxyphenylmethyl group.

Uniqueness

5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of both methoxy-substituted aromatic rings and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-21-14-7-5-4-6-12(14)11-17-19-18(24-20-17)13-8-9-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGURKEYFSVXJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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